molecular formula C16H19ClN2O2S B11828206 tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate

tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate

Cat. No.: B11828206
M. Wt: 338.9 g/mol
InChI Key: IZZQKBMNJJZSPV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl carbamate group and a 4-chlorophenyl substituent on the thiazole ring.

Preparation Methods

The synthesis of tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate typically involves the reaction of 4-chlorophenylthiazole with tert-butyl carbamate under specific reaction conditions. One common synthetic route includes the use of a base such as N,N-diisopropylethylamine (DIEA) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity of the product . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of a tert-butyl carbamate group and a 4-chlorophenyl substituent, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H19ClN2O2S

Molecular Weight

338.9 g/mol

IUPAC Name

tert-butyl N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]carbamate

InChI

InChI=1S/C16H19ClN2O2S/c1-16(2,3)21-15(20)18-9-8-13-10-22-14(19-13)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,20)

InChI Key

IZZQKBMNJJZSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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